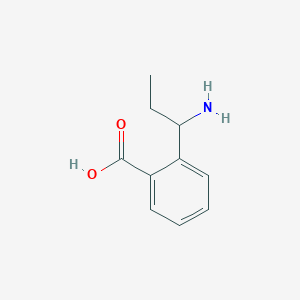

2-(1-Aminopropyl)benzoicacid

Description

Classification and Structural Characteristics within the Aminobenzoic Acid Family

Aminobenzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both an amino group (-NH2) and a carboxylic acid group (-COOH). nih.gov The relative positions of these two functional groups give rise to three primary isomers: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA). science.gov 2-(1-Aminopropyl)benzoic acid is a derivative of ortho-aminobenzoic acid, where a propyl group is attached to the amino nitrogen.

The key structural features of 2-(1-Aminopropyl)benzoic acid are:

An Aromatic Core: The benzene ring provides a rigid and planar framework.

An Ortho-Substituted Carboxylic Acid: The carboxylic acid group is positioned adjacent to the substituted amino group. This proximity can lead to intramolecular hydrogen bonding, influencing the compound's acidity and conformational preferences. acs.org

A Chiral Aminopropyl Group: The presence of a propyl group on the amino nitrogen introduces a stereocenter at the carbon atom bonded to the nitrogen. This means the compound can exist as two distinct enantiomers (R and S forms), which may have different biological activities and material properties. The alkyl substitution also increases the steric bulk around the amino group.

These structural characteristics are summarized in the table below:

| Feature | Description |

| Parent Compound | Ortho-aminobenzoic acid (Anthranilic acid) |

| Key Functional Groups | Carboxylic acid (-COOH), Secondary amine (-NH-), Propyl group (-CH2CH2CH3) |

| Substitution Pattern | Ortho (1,2-disubstituted benzene ring) |

| Chirality | Contains a stereocenter at the alpha-carbon of the propyl group |

Significance as a Privileged Scaffold in Advanced Organic Synthesis and Material Science Research

While direct applications of 2-(1-Aminopropyl)benzoic acid are not widely reported, its structural motifs are indicative of a "privileged scaffold." In medicinal chemistry, a privileged scaffold is a molecular framework that is able to bind to multiple biological targets. nih.gov Aminobenzoic acid derivatives, in general, are recognized for their broad range of biological activities and are used as building blocks in drug discovery. science.gov

The combination of a carboxylic acid and an amino group allows for a wide array of chemical modifications, making it a versatile starting material for the synthesis of more complex molecules. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the secondary amine can undergo acylation, alkylation, and other reactions.

In the realm of material science, aminobenzoic acid derivatives are of interest for the development of novel polymers. For instance, aromatic polyamides, also known as aramids, are high-performance polymers known for their thermal stability and mechanical strength, and they are constructed from aromatic diamines and diacids. mdpi.com The bifunctional nature of 2-(1-Aminopropyl)benzoic acid makes it a potential monomer for the synthesis of specialty polyamides with unique properties imparted by the chiral aminopropyl side chain. The incorporation of such monomers could influence the polymer's solubility, processability, and intermolecular interactions. Aminobenzoic acids have also been used to create functional polymeric films for applications in electrochemical sensors.

Historical Context and Evolution of Research Trajectories

The study of aminobenzoic acids dates back to the 19th century. Para-aminobenzoic acid (PABA), for example, has been known since 1863. science.gov Early research focused on the fundamental properties and reactions of these compounds. Over time, the discovery of the biological roles of PABA as a precursor to folic acid in bacteria propelled its investigation in medicinal chemistry, leading to the development of sulfonamide antibiotics which act as PABA antagonists.

Research into ortho-aminobenzoic acid (anthranilic acid) and its derivatives has also been extensive, with applications ranging from the synthesis of dyes to pharmaceuticals. The historical trajectory of research on aminobenzoic acids has thus evolved from basic chemical characterization to sophisticated applications in drug design and material science.

While the specific history of 2-(1-Aminopropyl)benzoic acid remains obscure in the available literature, its conceptual place is within the ongoing exploration of functionalized aminobenzoic acids. The introduction of alkyl substituents on the amino group represents a logical progression in the diversification of this important class of molecules, aiming to fine-tune their physical, chemical, and biological properties for specific applications. Future research into compounds like 2-(1-Aminopropyl)benzoic acid will likely focus on leveraging its unique structural features for the creation of novel pharmaceuticals and advanced materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(1-aminopropyl)benzoic acid |

InChI |

InChI=1S/C10H13NO2/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) |

InChI Key |

RYWMDKBZWWSZPI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Development for 2 1 Aminopropyl Benzoic Acid

Established Chemical Synthesis Pathways

Traditional synthetic routes to aminobenzoic acid derivatives often involve multi-step sequences that require careful planning and execution to achieve the desired substitution pattern and functional group compatibility.

Multi-Step Reaction Sequences and Strategic Retrosynthetic Analysis

A strategic retrosynthetic analysis of 2-(1-Aminopropyl)benzoic acid suggests several potential synthetic routes. The primary disconnections would be at the C-C and C-N bonds of the aminopropyl side chain and the installation of the carboxylic acid group.

A plausible retrosynthetic pathway begins by disconnecting the aminopropyl side chain, leading back to a 2-halobenzoic acid derivative and a suitable three-carbon amine-containing synthon. Alternatively, the synthesis could start from a substituted toluene (B28343), with the carboxylic acid being formed through oxidation of the methyl group and the aminopropyl group being constructed from a ketone or aldehyde precursor.

A hypothetical multi-step forward synthesis, based on established organic transformations, could proceed as follows:

Friedel-Crafts Acylation: The synthesis could commence with the acylation of a suitable starting material like toluene using propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-propiotoluene.

Oxidation: The methyl group of 2-propiotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). This step would yield 2-propionylbenzoic acid.

Reductive Amination: The ketone of 2-propionylbenzoic acid can then be converted to the amine via reductive amination. This can be achieved in a one-pot reaction using ammonia (B1221849) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through the formation of an oxime followed by reduction.

This sequence allows for the systematic construction of the target molecule, with each step being a well-established and reliable transformation in organic synthesis.

| Step | Reactant | Reagent(s) | Product | Typical Conditions | Hypothetical Yield |

| 1 | Toluene | Propionyl chloride, AlCl₃ | 2-Propiotoluene | Anhydrous solvent, 0°C to rt | 75% |

| 2 | 2-Propiotoluene | KMnO₄, H₂O, heat | 2-Propionylbenzoic acid | Aqueous, reflux | 60% |

| 3 | 2-Propionylbenzoic acid | NH₃, NaBH₃CN, Methanol | 2-(1-Aminopropyl)benzoic acid | Methanolic ammonia, rt | 50% |

Convergent and Divergent Synthetic Approaches

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into a variety of related products. For example, 2-acetylbenzoic acid could serve as a versatile intermediate. Reductive amination with different amines could lead to a library of N-substituted aminopropyl benzoic acids. Furthermore, the carboxylic acid group could be esterified or converted to an amide to generate further derivatives. This approach is particularly valuable in drug discovery for the rapid generation of analogues for structure-activity relationship studies.

Innovative Synthetic Strategies

Recent advances in synthetic methodology offer promising avenues for the more efficient and sustainable production of 2-(1-Aminopropyl)benzoic acid.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. Several steps in the proposed synthesis of 2-(1-Aminopropyl)benzoic acid could benefit from MAOS. For example, the hydrolysis of a nitrile or an ester to the corresponding carboxylic acid, which can be a slow process under conventional heating, can often be completed in minutes using microwave heating. Similarly, palladium-catalyzed coupling reactions, if employed in a convergent synthesis, are known to be significantly enhanced by microwave irradiation.

| Reaction Type | Conventional Conditions | Microwave Conditions | Yield Improvement |

| Ester Hydrolysis | Reflux, several hours | 150°C, 10-20 min | Often significant |

| Suzuki Coupling | 80-100°C, hours | 120-150°C, 5-30 min | Can be substantial |

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and improved scalability. The synthesis of 2-(1-Aminopropyl)benzoic acid could be adapted to a continuous flow process. For instance, the reductive amination step, which may involve the use of potentially hazardous reagents or produce exothermic reactions, could be performed more safely in a microreactor with precise temperature control. Furthermore, a multi-step synthesis could be "telescoped" into a continuous sequence, where the output of one reactor is fed directly into the next, minimizing manual handling and purification steps.

Chemo- and Regioselective Catalysis in Synthesis

The synthesis of a polysubstituted benzene (B151609) ring like 2-(1-Aminopropyl)benzoic acid requires precise control over the position of the functional groups (regioselectivity) and the selective reaction of one functional group in the presence of others (chemoselectivity). Modern catalytic methods are indispensable for achieving this control.

For example, in a route starting from a di-substituted benzene, a regioselective cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, could be used to install either the carboxylic acid precursor or the aminopropyl side chain at a specific position. Chemo- and regioselective catalysis is also crucial in reactions such as the reduction of a nitro group in the presence of a ketone or the selective functionalization of a C-H bond. The development of new catalysts continues to provide more efficient and selective methods for the synthesis of complex molecules like 2-(1-Aminopropyl)benzoic acid.

Enantioselective Synthesis and Stereocontrol Strategies

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis involves using a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. This can include methods like asymmetric hydrogenation, amination, or alkylation. While there is extensive literature on the asymmetric synthesis of various chiral amino acids using catalysts rsc.org, including enzymatic approaches nih.gov, no studies were found that specifically apply these techniques to produce the enantiomers of 2-(1-aminopropyl)benzoic acid.

Chiral Auxiliary and Chiral Pool Approaches

Chiral auxiliaries are chemical compounds that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This is a common strategy for producing beta-amino acids nih.gov. The chiral pool approach utilizes readily available enantiopure natural products, such as amino acids or sugars, as starting materials nih.gov. There is no specific literature demonstrating the use of either chiral auxiliaries or chiral pool starting materials for the synthesis of 2-(1-aminopropyl)benzoic acid.

Resolution Techniques for Enantiomeric Separation

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its pure enantiomeric components. Common methods include:

Diastereomeric Salt Crystallization: This is the most common method for resolving chiral compounds that contain an acidic or basic functional group, such as the carboxylic acid and amine groups in 2-(1-aminopropyl)benzoic acid. wikipedia.org The racemic mixture is reacted with a single enantiomer of a chiral resolving agent (e.g., tartaric acid for a base, or a chiral amine for an acid) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. A patent for the resolution of a structurally related compound, 5-(2-aminopropyl)-2-methoxybenzene sulfonamide, using D-(-)-tartaric acid highlights this approach's feasibility for similar structures. google.com The process relies on the differential solubility of the diastereomeric salts in a specific solvent system, which often requires careful selection and optimization. google.com

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column to separate enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This method has been applied to the resolution of various aromatic amino acids. mdpi.comnih.gov

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated in pure form. Lipases, for instance, are used to resolve chiral amines by selectively catalyzing the amidation of one enantiomer. google.com

While these resolution techniques are standard practice and theoretically applicable to 2-(1-aminopropyl)benzoic acid, no studies documenting their specific application, including details on resolving agents, yields, or enantiomeric excess achieved for this particular compound, could be found.

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions—such as temperature, pressure, catalyst loading, and reaction time—is crucial for maximizing yield and purity while minimizing costs. Process intensification aims to develop smaller, safer, and more energy-efficient production processes, often by switching from traditional batch reactors to continuous flow systems.

Research exists on the optimization of synthesis for other benzoic acid derivatives, involving adjustments to reagent ratios and temperature to improve yield. researchgate.netsemanticscholar.org Similarly, the principles of process intensification, such as using microreactors or continuous stirred-tank reactors, are applied across the chemical industry to improve efficiency and safety. researchgate.net However, the literature lacks any specific studies on the optimization or process intensification for the manufacturing of 2-(1-aminopropyl)benzoic acid.

Green Chemistry Principles in the Synthesis of 2-(1-Aminopropyl)benzoic Acid

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of renewable feedstocks, solvent-free reaction conditions, and biodegradable catalysts. For instance, p-aminobenzoic acid has been used as an eco-friendly catalyst in other reactions researchgate.net, and various green protocols have been developed for synthesizing other complex molecules. orientjchem.org Despite the growing importance of green chemistry, no publications were found that describe a "green" synthesis route specifically for 2-(1-aminopropyl)benzoic acid.

The absence of specific research on 2-(1-aminopropyl)benzoic acid across these advanced synthetic areas prevents the creation of a detailed and scientifically validated article as per the user's strict instructions. The information available is general to the field of organic synthesis rather than specific to the target molecule.

Chemical Reactivity, Reaction Mechanisms, and Derivatization Studies

Fundamental Reaction Pathways

The fundamental reactivity of 2-(1-aminopropyl)benzoic acid can be understood by examining the typical reactions of its constituent functional groups.

The primary amine of the aminopropyl group can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation might yield a hydroxylamine (B1172632) or a nitroso compound, while stronger oxidants could lead to the formation of a nitro group. The benzylic position of the propyl chain is also a potential site for oxidation, which could lead to ketone formation.

The aromatic ring itself can undergo oxidative degradation, particularly under harsh conditions, potentially leading to ring cleavage and the formation of smaller aliphatic acids. For instance, the photoinduced oxidation of benzoic acid in the presence of hydrogen peroxide leads to the formation of hydroxybenzoic acids, benzene (B151609), phenol, and eventually, upon ring cleavage, lower aliphatic acids like malonic acid. rsc.org A study on the oxidative decarboxylation of benzoic acid by peroxyl radicals also demonstrated the potential for the loss of the carboxyl group as carbon dioxide. nih.gov

Table 1: Potential Oxidation Products of 2-(1-Aminopropyl)benzoic Acid

| Oxidizing Agent | Potential Product(s) | Potential By-Product(s) |

| Mild (e.g., H₂O₂) | 2-(1-Hydroxyaminopropyl)benzoic acid, 2-(1-Nitrosopropyl)benzoic acid | Water |

| Strong (e.g., KMnO₄) | 2-(1-Nitropropyl)benzoic acid, 2-Acylbenzoic acid | Manganese dioxide |

| Harsh (e.g., O₃) | Ring cleavage products (e.g., muconic acid derivatives) | Carbon dioxide, water |

This table is illustrative and based on general principles of organic chemistry, as specific experimental data for 2-(1-aminopropyl)benzoic acid is not available.

The reduction of 2-(1-aminopropyl)benzoic acid would primarily target the carboxylic acid and the aromatic ring. The primary amine is already in its most reduced state.

Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Rh) can reduce the aromatic ring to a cyclohexyl ring, yielding 2-(1-aminopropyl)cyclohexanecarboxylic acid. The conditions for this reaction would need to be carefully controlled to avoid reduction of the carboxylic acid.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of [2-(1-aminopropyl)phenyl]methanol. A patent describing the reduction of nitrobenzoic acid to aminobenzoic acid using hydrazine (B178648) hydrate (B1144303) in the presence of a hydrogenation catalyst highlights a method applicable to related structures. researchgate.net

Table 2: Potential Reduction Products of 2-(1-Aminopropyl)benzoic Acid

| Reducing Agent | Functional Group Targeted | Product |

| H₂/Pd, Pt, or Rh | Aromatic Ring | 2-(1-Aminopropyl)cyclohexanecarboxylic acid |

| LiAlH₄ | Carboxylic Acid | [2-(1-Aminopropyl)phenyl]methanol |

| NaBH₄ | Carboxylic Acid (less reactive) | No significant reaction expected |

This table is illustrative and based on general principles of organic chemistry, as specific experimental data for 2-(1-aminopropyl)benzoic acid is not available.

Electrophilic Aromatic Substitution: The benzene ring of 2-(1-aminopropyl)benzoic acid is subject to electrophilic aromatic substitution. The directing effects of the existing substituents are crucial in determining the position of the incoming electrophile. The carboxylic acid group is an electron-withdrawing group and a meta-director. doubtnut.comyoutube.com Conversely, the amino group (and by extension, the aminopropyl group) is an electron-donating group and an ortho-, para-director. The interplay between these two groups will determine the regioselectivity of the substitution. Generally, the activating effect of the amino group is stronger than the deactivating effect of the carboxyl group, suggesting that substitution would likely occur at the positions ortho and para to the aminopropyl group. However, steric hindrance from the propyl chain might influence the outcome.

Nucleophilic Aromatic Substitution: Aromatic rings generally undergo nucleophilic substitution only when activated by strong electron-withdrawing groups. biorxiv.org While the carboxylic acid group is electron-withdrawing, it is not typically sufficient to facilitate nucleophilic aromatic substitution on its own. Therefore, such reactions are not expected to be a major pathway for 2-(1-aminopropyl)benzoic acid under standard conditions.

Substitution on the Side Chain: The primary amine on the propyl side chain is a nucleophile and can undergo reactions with electrophiles. For example, it can be alkylated or acylated. The hydrogen atoms on the carbon adjacent to the nitrogen are not particularly acidic and are not prone to substitution under normal conditions.

The ortho positioning of the carboxylic acid and the aminopropyl side chain in 2-(1-aminopropyl)benzoic acid provides a template for intramolecular cyclization reactions to form heterocyclic compounds. For instance, under dehydrating conditions, the amino group could react with the carboxylic acid to form a seven-membered lactam. The synthesis of various heterocycles from derivatives of 2-aminobenzoic acid is a well-established area of research, often involving the reaction of the amino and carboxyl groups with an external reagent to facilitate ring closure. researchgate.net For example, the synthesis of 2,1-benzisoxazoles has been achieved through the cyclization of 2-azidobenzoic acids. While not a direct analogue, this demonstrates the potential for cyclization in ortho-substituted benzoic acids.

Strategic Derivatization for Functional Enhancement

The functional groups of 2-(1-aminopropyl)benzoic acid can be modified to enhance its properties for various applications.

Esterification: The carboxylic acid group of 2-(1-aminopropyl)benzoic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using more reactive acylating agents like acyl chlorides. google.com The esterification of p-aminobenzoic acid with ethanol (B145695) to produce benzocaine (B179285) is a classic example of this type of reaction. libretexts.org Various methods for the esterification of benzoic acids have been developed, including the use of tin compounds as catalysts. researchgate.net

Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). sarthaks.com The amino group of another molecule of 2-(1-aminopropyl)benzoic acid could potentially react with the carboxylic acid of a second molecule to form a dimer or polymer. Furthermore, the primary amine on the side chain can also undergo amidation when reacted with a carboxylic acid or its derivative.

Table 3: Common Esterification and Amidation Reactions

| Reaction | Reagents | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Acylation of Amine | Acyl Chloride, Base | Amide |

This table presents generalized reaction conditions. Specific conditions for 2-(1-aminopropyl)benzoic acid would require experimental optimization.

Amine Functionalization (e.g., Acylation, Alkylation, Arylation)

The secondary amine group in 2-(1-Aminopropyl)benzoic acid is a key site for functionalization, allowing for the introduction of a wide range of substituents.

Acylation: The amine can readily undergo acylation with acyl chlorides or acid anhydrides to form amides. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. This type of reaction is fundamental in organic synthesis and has been explored for various aminobenzoic acids. google.comnih.gov The acylation of p-aminobenzoic acid (PABA) with acetic anhydride is a known transformation to produce an amide. nih.gov Similarly, N-(N-acylaminoacyl)aminobenzoic acids can be prepared by reacting a mixed anhydride of an N-acylamino acid with an aminobenzoic acid. google.com This suggests that 2-(1-Aminopropyl)benzoic acid could similarly be acylated to introduce various acyl groups, potentially leading to compounds with interesting biological activities. nih.gov

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. Studies on 4-aminobenzoic acid (PABA) have shown that alkylation can be performed under mild conditions using potassium carbonate and an appropriate alkylating agent. tandfonline.comnih.gov This method has been used to synthesize a series of O- and N-alkyl derivatives of PABA. tandfonline.comnih.govtandfonline.com It is expected that 2-(1-Aminopropyl)benzoic acid would undergo similar reactions, allowing for the introduction of various alkyl chains to the nitrogen atom.

Arylation: While less common than acylation and alkylation, N-arylation of the amine is also a potential transformation. Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, could potentially be employed to form a new carbon-nitrogen bond between the amine of 2-(1-Aminopropyl)benzoic acid and an aryl halide. Decarboxylative amination of benzoic acids has also been reported as a method for aniline (B41778) synthesis, which could be conceptually related. rsc.org

Carboxylic Acid Functionalization (e.g., Anhydride, Acyl Halide Formation)

The carboxylic acid group provides another handle for the derivatization of 2-(1-Aminopropyl)benzoic acid, enabling the formation of more reactive intermediates.

Anhydride Formation: Carboxylic acids can be converted to acid anhydrides. A common method involves the reaction of a carboxylic acid with an acyl chloride. openstax.orgkhanacademy.org For example, reacting 2-(1-Aminopropyl)benzoic acid with a suitable acyl chloride in the presence of a base would likely yield a mixed anhydride. These anhydrides are reactive intermediates themselves, susceptible to nucleophilic attack. libretexts.org

Acyl Halide Formation: The conversion of the carboxylic acid to a more reactive acyl halide is a key transformation in organic synthesis. wikipedia.orglibretexts.org Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to convert carboxylic acids into their corresponding acyl chlorides. qorganica.comorgoreview.comsavemyexams.com This transformation activates the carbonyl group for subsequent nucleophilic acyl substitution reactions, such as esterification or amidation. wikipedia.org It is highly probable that 2-(1-Aminopropyl)benzoic acid would react with these reagents to form 2-(1-aminopropyl)benzoyl chloride, a highly reactive intermediate. However, the presence of the amine group might require protective strategies to avoid side reactions.

Construction of Extended Molecular Architectures (e.g., Peptidomimetics, Oligomers)

The bifunctional nature of 2-(1-Aminopropyl)benzoic acid makes it an interesting candidate for the construction of larger, more complex molecules.

Peptidomimetics: Aminobenzoic acid derivatives are utilized in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. The rigid aromatic backbone of these compounds can constrain the conformation of the resulting molecule. nih.gov Cryo-electron microscopy studies on ribosomes have shown how aminobenzoic acid monomers can be incorporated into polypeptide chains, although their rigid structure can affect the efficiency of the process. nih.govacs.org 2-(1-Aminopropyl)benzoic acid, with its chiral center, could be a valuable building block for creating peptidomimetics with specific three-dimensional structures.

Oligomers: The ability of 2-(1-Aminopropyl)benzoic acid to react at both the amine and carboxylic acid functionalities allows for its potential use in the synthesis of oligomers. Polyaldimines of oligomeric aminobenzoic acid derivatives have been prepared and used in the formulation of moisture-curable polyureas. google.com While direct studies on the oligomerization of 2-(1-Aminopropyl)benzoic acid are not readily available, the principles of step-growth polymerization suggest that under appropriate conditions, it could form polyamide-type oligomers. The oligomerization of aromatic amino acids can also be induced by nucleic acid templates. nih.gov

Kinetic and Thermodynamic Investigations of Chemical Transformations

While specific kinetic and thermodynamic data for reactions involving 2-(1-Aminopropyl)benzoic acid are not found in the literature, studies on related aminobenzoic acids provide a framework for understanding the factors that would govern its reactivity.

Kinetic Studies: The kinetics of reactions involving aminobenzoic acids are influenced by factors such as pH, temperature, and the presence of catalysts. For instance, the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase has been studied as a function of pH. nih.gov The kinetics of polymorphic transformations of aminobenzoic acids have also been investigated, revealing the influence of solvents and additives on nucleation and growth rates. researchgate.netacs.org Kinetic studies on the synthesis of p-aminobenzoate in E. coli have elucidated the mechanism of the amidotransferase PabA. acs.org

Thermodynamic Investigations: Thermodynamic studies on aminobenzoic acids have often focused on the stability of their different polymorphic forms. rsc.orgacs.orgul.ie The solubility and heat capacity of p-aminobenzoic acid polymorphs have been measured to determine their thermodynamic relationship. rsc.org Such data is crucial for controlling the crystallization process and ensuring the desired solid-state form. The enthalpy of sublimation for 4-aminobenzoic acid has also been reported. nist.gov

Elucidation of Reaction Mechanisms through Advanced Spectroscopic and Computational Approaches

The reaction mechanisms of aminobenzoic acids and their derivatives are often investigated using a combination of spectroscopic techniques and computational modeling.

Spectroscopic Approaches: Spectroscopic methods are invaluable for characterizing reactants, intermediates, and products, thereby providing insights into reaction pathways.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for structure elucidation. The chemical shifts of protons and carbons in aminobenzoic acid derivatives provide detailed information about their electronic environment. tandfonline.comnih.govspcmc.ac.in

FTIR Spectroscopy: Fourier-transform infrared spectroscopy is used to identify functional groups. For example, the N-H and C=O stretching vibrations are characteristic and can be monitored to follow the course of a reaction. tandfonline.comnih.govresearchgate.net

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation patterns of compounds, aiding in their identification. tandfonline.comnih.gov

UV-Vis Spectrophotometry: This technique is often used in kinetic studies and for the quantitative determination of aminobenzoic acids, for instance, through diazotization and coupling reactions to form colored azo dyes. rjptonline.orgsphinxsai.com

Computational Approaches: Computational chemistry can provide theoretical insights into reaction mechanisms that are difficult to obtain experimentally. For example, theoretical calculations have been used to support a concerted decarboxylation-iodination-type process in the decarboxylative amination of benzoic acids. rsc.org Such studies can help to rationalize observed reactivity and predict the feasibility of new transformations.

Due to the limited availability of published, in-depth spectroscopic research specifically focused on 2-(1-Aminopropyl)benzoic acid, a detailed article with extensive experimental data tables and specific research findings as requested cannot be fully generated at this time. Publicly accessible scientific literature does not currently provide the granular data necessary to populate the advanced spectroscopic and structural characterization sections with the required level of detail.

Generic principles of spectroscopic analysis can be applied to hypothesize the expected spectral characteristics of 2-(1-Aminopropyl)benzoic acid. However, without specific research data, any discussion would remain theoretical and would not meet the instruction for "detailed research findings."

For a comprehensive and scientifically accurate article on the advanced spectroscopic and structural characterization of 2-(1-Aminopropyl)benzoic acid, further original research and publication of the findings would be required.

Advanced Spectroscopic and Structural Characterization Beyond Routine Identification

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Despite extensive searches of publicly available scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for 2-(1-Aminopropyl)benzoic acid could not be located. Therefore, a detailed analysis of its crystal structure, including unit cell parameters and atomic coordinates, cannot be presented at this time.

Absolute Configuration Assignment (for chiral isomers)

The 2-(1-Aminopropyl)benzoic acid molecule possesses a chiral center at the carbon atom of the aminopropyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-2-(1-Aminopropyl)benzoic acid and (R)-2-(1-Aminopropyl)benzoic acid. The determination of the absolute configuration of a chiral molecule is critical as enantiomers can exhibit different biological activities. Single-crystal X-ray diffraction of a resolved enantiomer is a primary method for assigning the absolute configuration.

However, as no single-crystal X-ray diffraction data for the enantiomerically pure forms of 2-(1-Aminopropyl)benzoic acid are available in the current body of scientific literature, the experimental assignment of its absolute configuration cannot be detailed.

Supramolecular Assembly and Crystal Packing Analysis

The way molecules arrange themselves in a crystal lattice, known as supramolecular assembly or crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. Analysis of these interactions provides insight into the stability and physical properties of the crystalline material. For aminobenzoic acids, hydrogen bonding involving the carboxylic acid and amino groups is expected to be a dominant feature in their crystal packing. rsc.orgrsc.orgpsu.edu

Without experimental crystal structure data for 2-(1-Aminopropyl)benzoic acid, a specific analysis of its supramolecular assembly and crystal packing remains speculative. A hypothetical arrangement would likely involve the formation of hydrogen-bonded dimers or chains through the carboxylic acid groups, and further intermolecular hydrogen bonds involving the amino groups and the carboxylic acid moieties of neighboring molecules.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Chiroptical spectroscopy techniques are essential for studying chiral molecules. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and rotation of left and right circularly polarized light, respectively. These techniques can be used to determine the enantiomeric purity and to investigate the absolute configuration of chiral compounds, often in conjunction with quantum chemical calculations. nih.govyoutube.com

A search of the scientific literature did not yield any specific experimental or theoretical chiroptical data (ECD or ORD spectra) for the enantiomers of 2-(1-Aminopropyl)benzoic acid. Therefore, a detailed enantiomeric characterization using these methods cannot be provided.

Other Advanced Spectroscopic Probes (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are valuable tools for probing the electronic properties of molecules. UV-Vis spectroscopy provides information about electronic transitions, while fluorescence spectroscopy reveals details about the excited state and de-excitation pathways. The photophysical properties of aminobenzoic acid derivatives are of interest due to their potential for applications in materials science and as fluorescent probes. acs.orgresearchgate.net

Specific UV-Vis absorption and fluorescence emission spectra for 2-(1-Aminopropyl)benzoic acid are not available in the reviewed literature. However, based on studies of related aminobenzoic acids, it is anticipated that this compound would exhibit absorption bands in the UV region, characteristic of the substituted benzene (B151609) ring. acs.org The position and intensity of these bands would be influenced by the amino and propyl substituents. The fluorescence properties, including quantum yield and lifetime, would depend on the nature of the lowest energy excited state and the efficiency of non-radiative decay pathways. nih.govscispace.com

Theoretical and Computational Chemistry Studies of 2 1 Aminopropyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Geometry Optimization and Conformational Landscapes

The structural flexibility of 2-(1-Aminopropyl)benzoic acid primarily arises from the rotation around several single bonds: the bond connecting the propyl group to the benzene (B151609) ring, and the bonds within the propyl chain itself. This rotational freedom gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

Geometry optimization calculations are crucial for identifying these stable structures. A key feature influencing the conformational landscape is the potential for intramolecular hydrogen bonding between the amino group (-NH2) of the propyl side chain and the carboxylic acid group (-COOH). This interaction, if present, would lead to a more compact, cyclic-like conformation, which would be energetically favorable. The relative energies of different conformers, arising from the orientation of the aminopropyl group with respect to the phenyl ring and the carboxyl group, dictate their population at thermal equilibrium.

Table 1: Predicted Relative Energies of Key Conformers of 2-(1-Aminopropyl)benzoic Acid

| Conformer | Dihedral Angle (C-C-C-N) (°) | Dihedral Angle (C-C-C(ring)-C(ring)) (°) | Relative Energy (kcal/mol) | Intramolecular H-bond (N···H-O) |

| A (Extended) | 180 (anti) | 90 | 1.5 | No |

| B (Gauche) | 60 (gauche) | 90 | 0.8 | No |

| C (H-bonded) | ~45 | ~30 | 0.0 | Yes |

Note: The data in this table is representative and intended to illustrate the expected conformational preferences based on theoretical principles.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic structure of 2-(1-Aminopropyl)benzoic acid is governed by the interplay of the electron-withdrawing carboxylic acid group and the electron-donating aminopropyl substituent. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic behavior and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For 2-(1-Aminopropyl)benzoic acid, the MEP would be expected to show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential (blue), highlighting them as sites for nucleophilic interaction.

Table 2: Predicted Electronic Properties of 2-(1-Aminopropyl)benzoic Acid

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical, based on calculations for structurally similar aromatic compounds.

Vibrational Frequencies and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are invaluable for interpreting experimental infrared (IR) and Raman spectra. By solving for the vibrational modes of the optimized geometry, a predicted spectrum can be generated. For 2-(1-Aminopropyl)benzoic acid, distinct vibrational modes corresponding to its functional groups can be anticipated. These include the O-H stretching of the carboxylic acid, which is often broad due to hydrogen bonding, the C=O stretching of the carbonyl group, and the N-H stretching vibrations of the amino group. The aromatic ring itself will have a set of characteristic C-H and C-C stretching and bending vibrations. Comparing the calculated frequencies (often scaled to correct for approximations in the theoretical model) with experimental data can help confirm the molecule's structure.

Table 3: Predicted Characteristic Vibrational Frequencies for 2-(1-Aminopropyl)benzoic Acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H stretch (Carboxylic acid) | 3300-2500 | Broad, Strong |

| N-H stretch (Amine) | 3400-3300 | Medium |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C-H stretch (Aliphatic) | 2960-2850 | Medium |

| C=O stretch (Carbonyl) | 1710-1680 | Strong |

| N-H bend (Amine) | 1650-1580 | Medium |

| C-C stretch (Aromatic ring) | 1600-1450 | Medium-Strong |

| C-O stretch (Carboxylic acid) | 1320-1210 | Strong |

Note: This table presents typical frequency ranges for the specified functional groups.

Reactivity Indices and Fukui Functions

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. The Fukui function, f(r), is a particularly useful local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons is altered. It helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

For 2-(1-Aminopropyl)benzoic acid, the Fukui functions would be calculated to pinpoint which atoms are most susceptible to attack. The site for nucleophilic attack (where the molecule accepts an electron) is identified by the maximum value of f+(r), while the site for electrophilic attack (where the molecule donates an electron) corresponds to the maximum of f-(r). It is expected that the carbonyl carbon would be a primary site for nucleophilic attack, while the nitrogen atom and specific carbons in the aromatic ring would be susceptible to electrophilic attack.

Table 4: Predicted Condensed Fukui Functions (f_k) for Selected Atoms in 2-(1-Aminopropyl)benzoic Acid

| Atom | f_k⁺ (for Nucleophilic Attack) | f_k⁻ (for Electrophilic Attack) |

| Carbonyl Carbon | 0.25 | 0.05 |

| Amino Nitrogen | 0.08 | 0.18 |

| Carboxyl Oxygen (C=O) | 0.15 | 0.09 |

| Carboxyl Oxygen (O-H) | 0.12 | 0.11 |

| Aromatic C4 (para to COOH) | 0.06 | 0.15 |

Note: The values in this table are illustrative examples of what a Fukui function analysis would yield, highlighting relative reactivity.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, offering a window into dynamic processes like conformational changes and interactions with the environment.

Conformational Dynamics in Solution and at Interfaces

In a solvent, particularly a polar one like water, the conformational preferences of 2-(1-Aminopropyl)benzoic acid may differ from the gas phase. MD simulations can explore how solvent molecules interact with the solute, for instance, through hydrogen bonding with the amino and carboxylic acid groups. These interactions can stabilize certain conformers over others. The simulation can track the transitions between different conformational states, providing information on the flexibility of the molecule in a realistic environment.

Furthermore, the behavior of 2-(1-Aminopropyl)benzoic acid at interfaces, such as a water-lipid or water-air interface, is of significant interest. MD simulations can model how the molecule orients itself at such an interface. It is plausible that the hydrophilic carboxylic acid and amino groups would prefer to be in the aqueous phase, while the more hydrophobic benzene ring and alkyl chain would orient towards the non-polar phase. This amphiphilic character could lead to self-assembly or specific adsorption behaviors at interfaces, a phenomenon that can be effectively studied through molecular dynamics.

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational studies allow for a systematic investigation of these effects on 2-(1-Aminopropyl)benzoic acid. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the solvent's influence on molecular geometry, electronic structure, and spectroscopic properties.

The solubility of benzoic acid and its derivatives is known to be dependent on the solvent's polarity and its ability to form hydrogen bonds. nih.govresearchgate.netresearchgate.netmdpi.com For 2-(1-Aminopropyl)benzoic acid, the presence of both a carboxylic acid group and an amino group suggests that its conformation and electronic distribution will be highly sensitive to the solvent. In polar protic solvents like water or ethanol (B145695), the formation of hydrogen bonds with the solvent molecules is expected to stabilize the charged or zwitterionic forms of the molecule. mdpi.comjbiochemtech.com

Computational studies on similar molecules, such as other benzoic acid derivatives, have shown that solvent can affect bond lengths and angles. scielo.org.za For instance, the O-H bond of the carboxylic acid and the N-H bonds of the amino group in 2-(1-Aminopropyl)benzoic acid would be expected to lengthen in polar solvents due to hydrogen bonding interactions.

The table below illustrates hypothetical solvent-induced shifts in key molecular properties of 2-(1-Aminopropyl)benzoic acid, as predicted by computational models.

| Molecular Property | Gas Phase (in vacuo) | Non-Polar Solvent (e.g., Toluene) | Polar Aprotic Solvent (e.g., DMSO) | Polar Protic Solvent (e.g., Water) |

| Dipole Moment (Debye) | Lower | Slightly Increased | Moderately Increased | Highest |

| O-H Bond Length (Å) | Shorter | Slightly Lengthened | Moderately Lengthened | Longest |

| N-H Bond Length (Å) | Shorter | Slightly Lengthened | Moderately Lengthened | Longest |

| C=O Bond Length (Å) | Shorter | Slightly Lengthened | Moderately Lengthened | Longest |

| Favored Conformation | Intramolecular H-bond | Weak Intramolecular H-bond | Intermolecular H-bond with solvent | Strong Intermolecular H-bond with solvent |

This table is illustrative and based on general principles of solvent effects on similar functional groups.

In Silico Modeling of Chemical Reactions and Transition States

In silico modeling is a valuable tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For 2-(1-Aminopropyl)benzoic acid, several types of reactions could be modeled.

One area of interest is the intramolecular cyclization to form a lactam. This would involve the nucleophilic attack of the amino group on the carbonyl carbon of the carboxylic acid. Computational methods, such as Density Functional Theory (DFT), can be used to map the potential energy surface of this reaction. This would involve locating the geometry of the transition state and calculating the energy barrier for the reaction. The solvent is expected to play a critical role in this reaction, potentially by stabilizing the zwitterionic intermediate and influencing the proton transfer steps.

Another reaction that could be modeled is the proton transfer between the amino and carboxylic acid groups to form a zwitterion. The stability of the zwitterionic form relative to the neutral form in different solvents can be calculated, providing insight into the predominant species in solution.

Furthermore, studies on related aminobenzoic acid derivatives have explored their role in peptide bond formation within the ribosome. nih.govacs.org In silico modeling could be used to investigate how 2-(1-Aminopropyl)benzoic acid might act as a substrate or inhibitor in such biological processes by modeling its docking into an active site and the subsequent reaction pathway. The rigid aromatic backbone of aminobenzoic acid derivatives has been shown to sterically hinder the induced fit mechanism necessary for efficient amide bond formation. nih.govacs.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies that aim to correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. mdpi.com These models are typically represented by a mathematical equation.

For a series of derivatives of 2-(1-Aminopropyl)benzoic acid, a QSAR model could be developed to predict a specific non-clinical biological activity, such as enzyme inhibition. nih.govnih.gov The first step would be to generate a set of molecular descriptors for each compound in the series. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). chitkara.edu.innih.gov

Once the descriptors are calculated, a statistical method, such as multiple linear regression or partial least squares, is used to build a model that correlates a subset of these descriptors with the observed activity. The predictive power of the resulting QSAR model is then validated using an external set of compounds not used in the model development.

A hypothetical QSAR equation for predicting the inhibitory activity (pIC50) of a series of 2-(1-Aminopropyl)benzoic acid derivatives might look like:

pIC50 = c0 + c1(logP) + c2(HOMO) + c3(Molecular_Surface_Area)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP is a measure of hydrophobicity.

HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.

Molecular_Surface_Area is a steric descriptor.

c0, c1, c2, c3 are the regression coefficients determined from the analysis.

The table below shows an example of the data that would be used to generate such a QSAR model for a hypothetical series of derivatives.

| Derivative | pIC50 (Experimental) | logP (Calculated) | HOMO (eV) (Calculated) | Molecular Surface Area (Ų) (Calculated) |

| 1 | 5.2 | 1.8 | -6.5 | 250 |

| 2 | 5.8 | 2.3 | -6.2 | 275 |

| 3 | 4.9 | 1.5 | -6.8 | 240 |

| 4 | 6.1 | 2.8 | -6.1 | 290 |

| 5 | 5.5 | 2.1 | -6.4 | 260 |

This table contains hypothetical data for illustrative purposes.

Such QSPR and QSAR models are valuable in medicinal chemistry and material science for prioritizing the synthesis of new compounds with desired properties and for gaining insight into the molecular features that are important for a given activity or property. biolscigroup.us

Applications in Chemical Sciences and Mechanistic Biological Investigations Non Clinical Focus

A Versatile Chemical Building Block in Advanced Synthesis

The unique structural arrangement of 2-(1-Aminopropyl)benzoic acid, featuring both a carboxylic acid and a secondary amine on a benzene (B151609) ring, makes it a valuable synthon in organic chemistry. This bifunctionality allows for a wide range of chemical transformations, enabling its incorporation into more complex molecular architectures.

Precursor in Natural Product Synthesis

While direct applications of 2-(1-Aminopropyl)benzoic acid as a precursor in the total synthesis of natural products are not extensively documented in mainstream literature, its structural motifs are present in various natural compounds. The aminobenzoic acid core is a key component of many biologically active natural products. For instance, the broader class of aminobenzoic acids serves as a starting point for the synthesis of various bioactive molecules and medicaments. researchgate.net The advent of modern synthetic technologies continues to drive the discovery and synthesis of natural product-based pharmaceutical agents, highlighting the importance of foundational building blocks. nih.gov

Component in Synthetic Methodologies for Pharmaceutical Intermediates

The development of novel synthetic routes to pharmaceutical intermediates is a cornerstone of medicinal chemistry. Substituted aminobenzoic acids are recognized as crucial building blocks in the pharmaceutical industry. nih.gov They are integral to the synthesis of a wide array of therapeutic agents due to their ability to undergo diverse chemical modifications at both the amino and carboxyl groups. nih.gov For example, derivatives of 2-aminobenzoic acid (anthranilic acid) have been synthesized and evaluated for their anti-inflammatory and analgesic properties. researchgate.netnih.gov Furthermore, the general class of benzoic acid derivatives is instrumental in creating more complex medicinal compounds, serving as intermediates in the synthesis of various drugs. nih.gov

Contribution to Catalysis Research

The field of catalysis has benefited from the development of novel ligands and organocatalysts that can facilitate and control chemical reactions with high efficiency and selectivity. The structural features of 2-(1-Aminopropyl)benzoic acid suggest its potential utility in this domain.

Ligand Design for Metal-Mediated Catalysis

The design of ligands is crucial for modulating the reactivity and selectivity of metal catalysts. While specific studies detailing the use of 2-(1-Aminopropyl)benzoic acid as a ligand are limited, the broader class of aminobenzoic acids has been extensively reviewed for their role in forming metal complexes. researchgate.net These complexes have found applications as catalysts, among other uses. researchgate.net The ability of the amino and carboxyl groups to coordinate with metal centers makes aminobenzoic acid derivatives attractive candidates for ligand development.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Bifunctional organocatalysts, which contain both a hydrogen-bond donor and a hydrogen-bond acceptor, are particularly effective. acs.org While direct application of 2-(1-Aminopropyl)benzoic acid in this context is not prominently reported, its inherent bifunctional nature—possessing both a Brønsted acid (carboxylic acid) and a Lewis base (amine)—makes it a conceptually suitable candidate for the design of new organocatalysts. Research has shown that Brønsted acids can catalyze reactions involving achiral enamines to achieve high enantioselectivity. nih.gov

Applications in Materials Science

The development of new materials with tailored properties is a major focus of modern research. The incorporation of functional organic molecules into polymeric or solid-state structures can impart unique characteristics. Aminobenzoic acids, as a class, have been utilized in the fabrication of various materials, including organic-inorganic hybrids, magnetic materials, and luminescent materials. researchgate.net For example, p-aminobenzoic acid has been investigated for its potential to improve the printability properties of paper when added to surface coatings. nih.gov Although specific applications of 2-(1-Aminopropyl)benzoic acid in materials science are not well-documented, its structural attributes suggest potential for its use in creating functional polymers or as a component in the synthesis of novel materials.

Development of Analytical Probes and Reagents

Certain aminobenzoic acid isomers, notably ortho-aminobenzoic acid (anthranilic acid), exhibit intrinsic fluorescence. nih.gov This property has been exploited in the development of fluorescent probes for studying molecular interactions, such as peptide binding to micelles. nih.gov The fluorescence of these molecules is often sensitive to the local environment, making them useful for reporting on changes in polarity or the formation of molecular complexes.

Given its structural similarity to other fluorescent aminobenzoic acids, 2-(1-Aminopropyl)benzoic acid could potentially be developed into a fluorescent probe. The amino group provides a convenient handle for conjugation to other molecules of interest, while the aminobenzoic acid core would serve as the fluorophore. However, research specifically detailing the synthesis and application of analytical probes derived from 2-(1-Aminopropyl)benzoic acid is not currently available in the scientific literature.

Mechanistic Investigation of Biochemical Interactions

The structural motifs present in 2-(1-Aminopropyl)benzoic acid suggest its potential for interacting with biological macromolecules like enzymes and receptors.

Benzoic acid and its derivatives are known to interact with and, in some cases, inhibit the activity of various enzymes. For example, derivatives of p-aminobenzoic acid are well-known inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in bacteria. nih.gov The mechanism of inhibition often involves the mimicry of the natural substrate, leading to competitive binding at the active site.

The inhibitory potential of a given aminobenzoic acid derivative is dependent on its specific substitution pattern, which influences its size, shape, and electronic properties. While the enzyme modulation mechanisms of many aminobenzoic acid derivatives have been studied, there is a lack of specific data on the binding kinetics and inhibition profiles of 2-(1-Aminopropyl)benzoic acid against specific enzyme targets in the reviewed literature. General principles suggest that it could act as a competitive or non-competitive inhibitor, depending on the target enzyme's active site and allosteric sites.

Table 2: General Enzyme Inhibition Profiles of Aminobenzoic Acid Derivatives

| Enzyme Target Example | Type of Inhibition | Key Structural Features for Inhibition | Reference |

| Dihydropteroate Synthase | Competitive | p-Aminobenzoic acid core structure | nih.gov |

| Cyclooxygenase (COX) | Varies | Carboxylic acid and aromatic ring | youtube.com |

The interaction of small molecules with biological receptors is fundamental to pharmacology. Structure-activity relationship (SAR) studies of benzoic acid derivatives have revealed that substitutions on the aromatic ring can significantly influence binding affinity and selectivity for various receptors. The amino and carboxylic acid groups can participate in key hydrogen bonding and ionic interactions with receptor binding pockets.

Computational methods, such as molecular docking, are often employed to predict the binding modes and affinities of ligands to their target receptors. Such studies on various benzoic acid derivatives have provided insights into their potential biological activities. While these approaches could be applied to 2-(1-Aminopropyl)benzoic acid to explore its potential interactions with a range of biological targets, specific studies on its receptor binding and ligand-target interactions are not readily found in the existing scientific literature. The chiral nature of 2-(1-Aminopropyl)benzoic acid suggests that its enantiomers could exhibit different binding affinities and biological activities, a common phenomenon in drug-receptor interactions.

Fundamental Cellular Pathway Perturbation Studies

Research into benzoic acid derivatives has revealed their capacity to interfere with essential cellular processes in microbes and viruses, as well as to modulate oxidative stress. These studies form a basis for understanding how compounds like 2-(1-Aminopropyl)benzoic acid could potentially be utilized in non-clinical scientific investigations.

Elucidation of Antimicrobial Action Mechanisms (e.g., quorum sensing inhibition)

A key strategy in developing new antimicrobial agents is to target bacterial communication systems, a process known as quorum sensing (QS). nih.govfrontiersin.org Bacteria use QS to coordinate gene expression, including the production of virulence factors and the formation of biofilms, once a certain population density is reached. frontiersin.orgnih.gov The inhibition of QS, or quorum quenching, is a promising approach to disarm pathogenic bacteria without necessarily killing them, which may reduce the pressure for developing resistance. nih.govnih.gov

Various benzoic acid derivatives have been investigated for their potential as quorum-sensing inhibitors (QSIs). researchgate.net The antimicrobial activity of phenolic acids, a related class, often involves the disruption of the bacterial membrane and the acidification of the cytoplasm. nih.gov These compounds can diffuse through the cell membrane in their undissociated form; once inside the higher-pH cytoplasm, they release a proton, leading to intracellular stress. nih.gov For example, 4-hydroxycinnamic acid has demonstrated anti-quorum sensing and anti-biofilm activity against Streptococcus mutans. nih.gov While direct evidence for 2-(1-Aminopropyl)benzoic acid is pending, the established activity of its chemical relatives suggests that it could be a candidate for similar mechanistic studies.

Antiviral Activity Mechanism in Cellular Models

The antiviral potential of benzoic acid derivatives has been demonstrated in several cellular models, highlighting specific molecular targets. These studies provide a framework for assessing the potential antiviral mechanisms of novel analogs like 2-(1-Aminopropyl)benzoic acid.

One notable example is the benzoic acid derivative NC-5, which has shown potent activity against influenza A viruses, including strains resistant to the common antiviral oseltamivir. mdpi.comnih.gov The mechanism of NC-5 involves the inhibition of neuraminidase (NA), a critical enzyme that the influenza virus uses to detach from infected host cells and propagate the infection. mdpi.comnih.govnih.gov By blocking NA, NC-5 effectively traps the virus on the cell surface, preventing its release and spread. nih.gov

In another line of research, the compounds benzavir-1 and benzavir-2, which are also benzoic acid derivatives, were found to be active against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), including isolates that have developed resistance to the standard therapy, acyclovir. researchgate.net These findings underscore the potential for this class of compounds to act on different viral targets and overcome existing drug resistance mechanisms.

Table 1: Antiviral Activity of Selected Benzoic Acid Derivatives

| Compound | Virus Target | Mechanism of Action | Key Findings | Citations |

|---|---|---|---|---|

| NC-5 | Influenza A Virus (H1N1, H3N2), including oseltamivir-resistant strains | Neuraminidase (NA) Inhibition | Inhibits viral release from host cells; effective in both in vitro and in vivo models. | mdpi.comnih.govnih.gov |

| Benzavir-2 | Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2), including acyclovir-resistant strains | Not fully elucidated, but distinct from acyclovir | Demonstrates activity against drug-resistant viral isolates. | researchgate.net |

Anti-biofilm Formation Mechanisms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. nih.govosti.gov The ability to inhibit or disrupt biofilm formation is a critical goal in antimicrobial research.

Studies have shown that certain benzoic acid derivatives are highly effective anti-biofilm agents. nih.govresearchgate.net For instance, 3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acid have been shown to significantly inhibit biofilm formation by Klebsiella pneumoniae. nih.govresearchgate.net Their mechanism of action involves targeting the adhesin protein MrkD1P, which prevents the initial attachment of the bacteria to surfaces—the first critical step in biofilm development. nih.gov

Table 2: Anti-biofilm Activity of Benzoic Acid Derivatives

| Derivative | Target Organism | Efficacy | Mechanism | Citations |

|---|---|---|---|---|

| 3-Hydroxy benzoic acid | Klebsiella pneumoniae | 97% reduction in biofilm | Targets adhesin MrkD1P, restricting cell attachment. | nih.govresearchgate.net |

| 2,5-Dihydroxybenzoic acid | Klebsiella pneumoniae | 89% reduction in biofilm | Targets adhesin MrkD1P, restricting cell attachment. | nih.govresearchgate.net |

| Pyrazole derivative (Compound 8) | Enterococcus faecalis | >90% biofilm inhibition | Permeabilization of the cell membrane. | nih.gov |

| Pyrazole derivative (Compound 10) | Staphylococcus aureus | Strong inhibition at 0.5x, 1x, and 2x MIC | Permeabilization of the cell membrane. | nih.gov |

Biochemical Basis of Antioxidant Effects

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in cellular damage. nih.govnih.gov Antioxidants are molecules that can neutralize these harmful free radicals. The antioxidant properties of benzoic acid derivatives have been well-documented, with their efficacy being closely linked to their chemical structure. researchgate.netsemanticscholar.org

The primary mechanism for the antioxidant activity of these compounds is their ability to donate a hydrogen atom from a hydroxyl (-OH) group to stabilize a free radical. semanticscholar.org The position and number of these hydroxyl groups on the benzoic acid ring are critical determinants of this activity. antiox.org Research has consistently shown that monohydroxybenzoic acids with the hydroxyl group in the ortho (position 2) or para (position 4) relative to the carboxyl group exhibit the strongest antioxidant properties. semanticscholar.organtiox.org The meta (position 3) substituted version is significantly less effective. semanticscholar.org Dihydroxybenzoic acids with hydroxyl groups at the ortho and para positions also show better antioxidant activity against superoxide (B77818) radicals compared to those with meta-positioned groups. semanticscholar.org

Furthermore, derivatives of para-aminobenzoic acid (PABA) have been found to possess antioxidant capabilities, demonstrating an ability to inhibit the production of superoxide anions in biochemical assays. researchgate.net This suggests that the presence of an amino group, such as the one in 2-(1-Aminopropyl)benzoic acid, could also contribute to or modulate potential antioxidant effects.

Table 3: Relative Antioxidant Efficacy of Hydroxybenzoic Acid Isomers

| Compound | Position of -OH Group | Antioxidant Activity Ranking | Rationale | Citations |

|---|---|---|---|---|

| 2-Hydroxybenzoic acid (Salicylic acid) | Ortho | High | Efficient hydrogen-donating capacity. | semanticscholar.organtiox.org |

| 4-Hydroxybenzoic acid | Para | High | Efficient hydrogen-donating capacity. | semanticscholar.organtiox.org |

| 3-Hydroxybenzoic acid | Meta | Low | Less favorable position for hydrogen donation. | semanticscholar.org |

Future Research Directions and Translational Perspectives in Chemical Science

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is paramount in modern chemistry. For 2-(1-Aminopropyl)benzoic acid, future research could focus on developing novel synthetic pathways that are both high-yielding and sustainable.

Currently, the synthesis of aminobenzoic acid derivatives often involves multi-step procedures. researchgate.netresearchgate.net For instance, the synthesis of related compounds like 2-(2-aminobenzoyl)benzoic acid can be achieved through a base-promoted aerobic cascade reaction. rsc.org Another approach involves the diazotization of N-benzylidene anthranilic acids. nih.gov The synthesis of aminomethylbenzoic acid has been approached through the hydrolysis of p-cyanobenzylchloride followed by an ammonization reaction. google.com

Future synthetic strategies for 2-(1-Aminopropyl)benzoic acid could explore:

Asymmetric Synthesis: Given the chiral center in the aminopropyl group, developing stereoselective synthetic routes to obtain enantiomerically pure (R)- or (S)-2-(1-Aminopropyl)benzoic acid is a significant goal. The hydrochloride salt of the (S)-enantiomer is noted as a research chemical. smolecule.com

Catalytic Methods: Investigating transition-metal catalyzed C-H activation or cross-coupling reactions could provide more direct and atom-economical routes to the target molecule, minimizing the need for protecting groups and reducing waste.

Biocatalysis: The use of enzymes to catalyze specific steps, such as the amination or the formation of the carbon-carbon bond, could offer a highly selective and green alternative to traditional chemical methods.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Classical Multi-step Synthesis | Established and reliable for analogous compounds. | Often involves harsh reagents, multiple protection/deprotection steps, and lower overall yield. |

| Asymmetric Catalysis | Access to enantiomerically pure forms, crucial for biological applications. | Requires development of specific catalysts and optimization of reaction conditions. |

| C-H Activation | More direct and atom-economical. | Selectivity at the ortho position can be challenging; may require specific directing groups. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope may be limited; requires screening and engineering of suitable enzymes. |

Advanced Understanding of Structure-Reactivity Relationships

The specific arrangement of the carboxylic acid and the aminopropyl group in 2-(1-Aminopropyl)benzoic acid dictates its chemical reactivity and potential intermolecular interactions. A thorough understanding of its structure-reactivity relationship is essential for predicting its behavior and designing new applications.

The presence of both an acidic (carboxylic acid) and a basic (amino) group within the same molecule makes it an amino acid analog. The relative position of these groups influences intramolecular hydrogen bonding, which in turn affects the compound's conformation, acidity, and basicity. Studies on other aminobenzoic acid derivatives have shown that the substitution pattern significantly impacts their biological activity and physical properties. acs.orgresearchgate.net For example, the rigid conformation of some aminobenzoic acid derivatives can hinder their interaction with biological targets like the ribosome. nih.govacs.org

Future research should aim to:

Elucidate the three-dimensional structure: X-ray crystallography and NMR spectroscopy studies would provide precise information on bond lengths, bond angles, and the preferred conformation of the molecule in the solid-state and in solution.

Quantify physicochemical properties: Experimental determination of pKa values, lipophilicity (logP), and solubility will be crucial for understanding its behavior in different environments.

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental data by predicting the electron distribution, molecular orbitals, and the transition states of potential reactions, offering insights into its reactivity.

Rational Design of Next-Generation Chemical Entities with Tuned Properties

The scaffold of 2-(1-Aminopropyl)benzoic acid is a promising starting point for the rational design of new molecules with tailored properties. By systematically modifying its structure, it may be possible to develop new therapeutic agents, functional materials, or chemical probes.

The general class of benzoic acid derivatives is known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govontosight.ai For example, derivatives of 4-aminobenzoic acid have been investigated for their potential as antimicrobial and cytotoxic agents. nih.govmdpi.com The design of new compounds could involve:

Modifications of the Amino Group: Alkylation, acylation, or incorporation of the amino group into a heterocyclic ring could modulate the compound's basicity, lipophilicity, and biological target interactions.

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, nitro groups, or alkyl chains) on the benzene (B151609) ring can alter the electronic properties and steric profile of the molecule.

Derivatization of the Carboxylic Acid: Esterification or amidation of the carboxyl group can produce prodrugs with improved pharmacokinetic properties or create building blocks for polymerization.

The table below outlines potential design strategies and their expected impact.

| Design Strategy | Target Property to Tune | Potential Application |

| N-Acylation | Lipophilicity, H-bonding capacity | Drug delivery, membrane permeability |

| Ring Substitution (e.g., -F, -CF3) | Electronic properties, metabolic stability | Medicinal chemistry, agrochemicals |

| Carboxyl Esterification | Solubility, bioavailability | Prodrug design |

| Polymerization | Mechanical and thermal properties | High-performance polymers, biomaterials |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly powerful tools in chemical research, capable of accelerating the discovery and optimization of new molecules and reactions.

For a relatively unexplored compound like 2-(1-Aminopropyl)benzoic acid, AI and ML could be particularly valuable in several ways:

Predicting Properties: ML models trained on large chemical databases could predict the physicochemical properties, biological activities, and potential toxicity of 2-(1-Aminopropyl)benzoic acid and its virtual derivatives, guiding experimental efforts towards the most promising candidates.

De Novo Design: Generative AI models can design novel molecules based on the 2-(1-Aminopropyl)benzoic acid scaffold with desired properties, expanding the chemical space for exploration.

Synthesis Planning: Retrosynthesis AI tools can propose and evaluate potential synthetic routes, helping chemists to devise efficient and practical methods for producing the target compound and its analogs.

Accelerating Simulations: Machine learning potentials can significantly speed up molecular dynamics simulations, allowing for a more thorough exploration of the conformational landscape and interactions of these molecules.

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Mechanistic Biology

The unique structure of 2-(1-Aminopropyl)benzoic acid makes it an interesting candidate for multidisciplinary research, bridging the gap between chemistry, materials science, and biology.

Materials Science: Aromatic amino acids are building blocks for high-performance polymers like aramids. nih.gov The bifunctional nature of 2-(1-Aminopropyl)benzoic acid makes it a potential monomer for the synthesis of novel polyamides or other polymers with unique thermal and mechanical properties. The ortho-substitution pattern could lead to polymers with interesting folding and solubility characteristics.

Mechanistic Biology: Aminobenzoic acid derivatives are known to interact with biological systems. For instance, they have been studied as substrates for ribosomal protein synthesis, providing insights into the catalytic mechanism of the ribosome. nih.gov Future research could investigate how 2-(1-Aminopropyl)benzoic acid interacts with specific enzymes or receptors, potentially acting as an inhibitor or a modulator of biological pathways. Cryo-electron microscopy could be employed to visualize these interactions at an atomic level. acs.org

Q & A